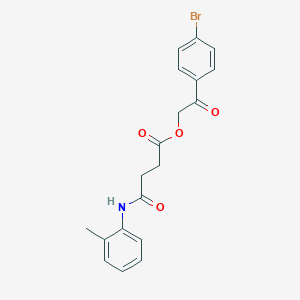![molecular formula C19H13NO4 B386427 [1,1'-biphenyl]-4-yl 2-nitrobenzoate](/img/structure/B386427.png)
[1,1'-biphenyl]-4-yl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1'-biphenyl]-4-yl 2-nitrobenzoate: is an organic compound with the molecular formula C19H13NO4 It is a derivative of biphenyl and benzoic acid, where the biphenyl group is attached to the 2-nitrobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate can be synthesized through a series of organic reactions. One common method involves the esterification of biphenyl-4-ol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the biphenyl-4-ol and 2-nitrobenzoyl chloride being dissolved in an organic solvent like dichloromethane. The mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of biphenyl-4-yl 2-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-ol and 2-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Biphenyl-4-yl 2-aminobenzoate.
Substitution: Various substituted biphenyl-4-yl benzoates.
Hydrolysis: Biphenyl-4-ol and 2-nitrobenzoic acid.
科学研究应用
Chemistry: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, biphenyl-4-yl 2-nitrobenzoate can be used as a probe to study enzyme interactions and metabolic pathways
Industry: In the industrial sector, biphenyl-4-yl 2-nitrobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of biphenyl-4-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Biphenyl-4-yl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Biphenyl-4-yl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Biphenyl-4-yl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group, resulting in different chemical behavior.
Uniqueness: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is unique due to the presence of both the biphenyl and nitrobenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, allowing for a wide range of chemical transformations.
属性
分子式 |
C19H13NO4 |
|---|---|
分子量 |
319.3g/mol |
IUPAC 名称 |
(4-phenylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C19H13NO4/c21-19(17-8-4-5-9-18(17)20(22)23)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
VMHFGGDTXORBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


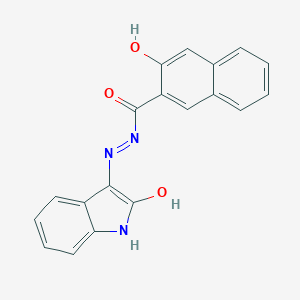
![4-(1-{4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B386345.png)
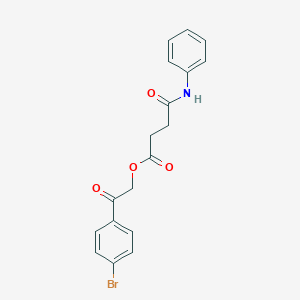
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-hydroxy-2-naphthamide](/img/structure/B386349.png)
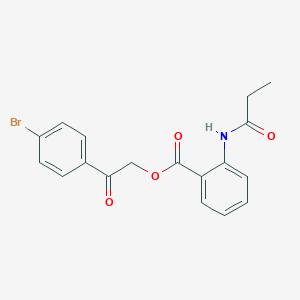
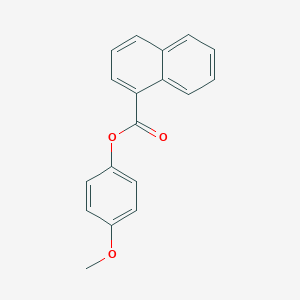
![4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B386355.png)
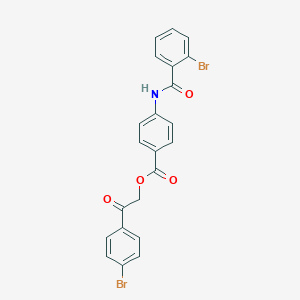
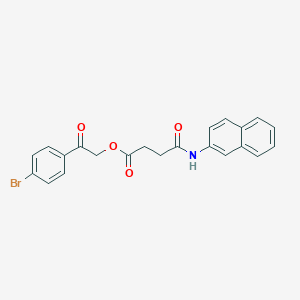
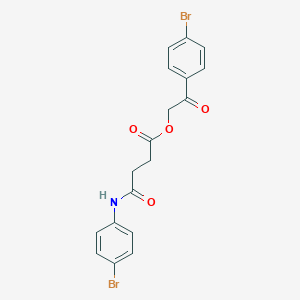
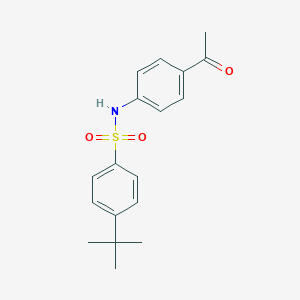
![1-[({4-Nitro-2-methylphenyl}imino)methyl]-2-naphthol](/img/structure/B386365.png)
![3-phenyl-N-[4-({4-[(3-phenylpropanoyl)amino]phenyl}sulfonyl)phenyl]propanamide](/img/structure/B386366.png)
